molecular formula C22H19Cl2NO3 B1354587 Zeta-cypermethrin CAS No. 1315501-18-8

Zeta-cypermethrin

Cat. No.: B1354587
CAS No.: 1315501-18-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-QPIRBTGLSA-N
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Description

Zeta-cypermethrin is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a dichloroethenyl group attached to a dimethylcyclopropane carboxylate.

Scientific Research Applications

Zeta-cypermethrin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Permethrin is a poison by intravenous route and moderately toxic by ingestion . It may release irritating and toxic gases due to thermal decomposition .

Future Directions

Permethrin is a highly active contact insecticide, and its use is common in developed tropical regions where it may enter coastal reef ecosystems through land-based sources . This local introduction of contaminants could affect ecosystem health. Therefore, future research could focus on the environmental impact of permethrin and the development of safer alternatives.

Biochemical Analysis

Biochemical Properties

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate acts primarily as a neurotoxin by targeting the sodium channels in the nervous system of insects . It binds to the voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to hyperexcitation, paralysis, and eventually death of the insect. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism . These interactions are crucial for the detoxification and elimination of the compound from the organism.

Cellular Effects

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate affects various types of cells and cellular processes. In insects, it disrupts the normal function of nerve cells by altering the sodium channel dynamics . This disruption leads to a cascade of cellular events, including changes in cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, the compound can induce oxidative stress and apoptosis at high concentrations . It also affects the function of immune cells, leading to immunomodulatory effects.

Molecular Mechanism

The molecular mechanism of action of [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its binding to the voltage-gated sodium channels in the nervous system . This binding prolongs the open state of the sodium channels, leading to continuous influx of sodium ions and persistent depolarization of the nerve cells. The compound also inhibits the activity of certain enzymes, such as acetylcholinesterase, which further contributes to its neurotoxic effects . Additionally, it can modulate the expression of genes involved in oxidative stress response and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage . In in vitro studies, the compound has been shown to induce apoptosis in various cell lines after prolonged exposure .

Dosage Effects in Animal Models

The effects of [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate vary with different dosages in animal models . At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can induce neurotoxicity, hepatotoxicity, and immunotoxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxic effects . Chronic exposure to high doses can result in long-term health effects, including reproductive toxicity and carcinogenicity .

Metabolic Pathways

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is metabolized primarily by cytochrome P450 enzymes in the liver . The metabolic pathways involve the hydrolysis of the ester bond, oxidation, and conjugation reactions . The major metabolites include 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound can also affect the metabolic flux and levels of various metabolites in the organism .

Transport and Distribution

The transport and distribution of [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate within cells and tissues involve various transporters and binding proteins . The compound is absorbed through the skin and gastrointestinal tract and distributed to various tissues, including the liver, kidneys, and brain . It can bind to plasma proteins, which affects its bioavailability and distribution . The compound tends to accumulate in fatty tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is primarily in the cell membrane and cytoplasm . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . It can also interact with various cellular structures, such as the endoplasmic reticulum and mitochondria, affecting their function . The localization of the compound within the cell can influence its activity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zeta-cypermethrin typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.

    Attachment of the phenoxyphenyl group: This step involves the reaction of a phenoxyphenyl derivative with the intermediate compound.

    Incorporation of the dichloroethenyl group: This is typically done through a halogenation reaction, where chlorine atoms are introduced to the ethylene group.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which is achieved through a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Zeta-cypermethrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenoxyphenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Zeta-cypermethrin can be compared with other similar compounds, such as:

    Dichlorodiphenyltrichloroethane (DDT): Both compounds contain dichloroethenyl groups, but DDT is primarily known for its insecticidal properties.

    Cypermethrin: Another synthetic pyrethroid with similar structural features, used as an insecticide.

    Permethrin: Similar to cypermethrin, used in agriculture and public health for pest control.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-QPIRBTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274167
Record name zeta-Cypermethrin
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Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]
Record name alpha-Cypermethrin
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Boiling Point

200 °C @ 0.07 mm Hg
Record name ALPHACYPERMETHRIN
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Solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C.
Record name ALPHACYPERMETHRIN
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Density

1.28 g/ml @ 20 °C
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C
Record name alpha-Cypermethrin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALPHACYPERMETHRIN
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Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.
Record name ALPHACYPERMETHRIN
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Color/Form

Viscous yellowish brown semisolid mass., Colorless crystals

CAS No.

1315501-18-8, 67375-30-8
Record name zeta-Cypermethrin
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel
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Record name ALPHACYPERMETHRIN
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Melting Point

78-81 °C
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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